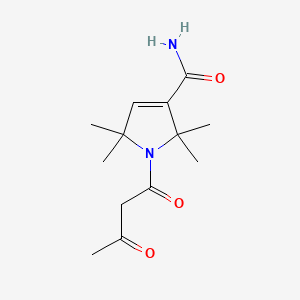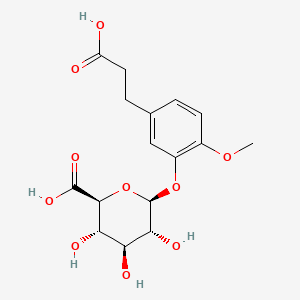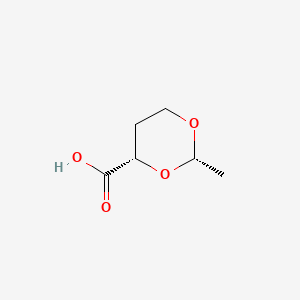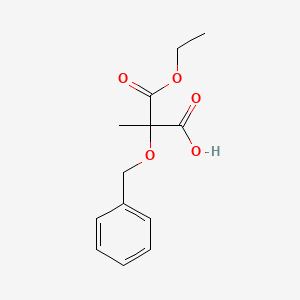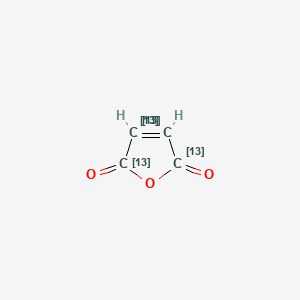
Maleic anhydride-13C4
Overview
Description
Maleic anhydride-13C4 is a labeled compound of maleic anhydride, where all four carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research to trace and study chemical reactions and pathways due to its isotopic labeling. Maleic anhydride itself is a colorless or white solid with a strong, irritating odor and is widely used in the production of resins, coatings, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maleic anhydride-13C4 can be synthesized through the oxidation of benzene or butane in the presence of a vanadium-phosphorus oxide catalyst.
Industrial Production Methods: Industrial production of this compound follows similar routes as the non-labeled compound but requires the use of carbon-13 labeled starting materials. The process involves the vapor-phase oxidation of benzene or butane, followed by purification steps to isolate the labeled maleic anhydride .
Chemical Reactions Analysis
Types of Reactions: Maleic anhydride-13C4 undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form maleic acid.
Esterification: Forms esters when reacted with alcohols in the presence of a catalyst.
Amidation: Reacts with ammonia or amines to form amides.
Diels-Alder Reaction: Reacts with conjugated dienes to form cyclohexene derivatives.
Common Reagents and Conditions:
Hydrolysis: Water, room temperature.
Esterification: Alcohols, acid catalysts, elevated temperatures.
Amidation: Ammonia or amines, room temperature or slightly elevated temperatures.
Diels-Alder Reaction: Conjugated dienes, room temperature or slightly elevated temperatures.
Major Products:
Hydrolysis: Maleic acid.
Esterification: Maleic acid esters.
Amidation: Maleic acid amides.
Diels-Alder Reaction: Cyclohexene derivatives.
Scientific Research Applications
Maleic anhydride-13C4 is extensively used in scientific research due to its isotopic labeling, which allows for detailed tracking and analysis of chemical reactions. Its applications include:
Chemistry: Used in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development to study the metabolism and distribution of pharmaceuticals.
Industry: Applied in the production of labeled polymers and resins for research and development purposes.
Mechanism of Action
The mechanism of action of maleic anhydride-13C4 involves its reactivity due to the electron-deficient conjugated double bond and the cyclic anhydride functionality. These features allow it to participate in various chemical reactions, such as Michael additions, electrophilic additions, and Diels-Alder reactions. The isotopic labeling does not significantly alter its chemical behavior but enables precise tracking in experimental studies .
Comparison with Similar Compounds
Maleic Anhydride: The non-labeled version, widely used in industrial applications.
Fumaric Acid: An isomer of maleic acid, used in food and pharmaceutical industries.
Succinic Anhydride: Similar in structure but lacks the conjugated double bond, used in the production of resins and plastics.
Uniqueness: Maleic anhydride-13C4 is unique due to its isotopic labeling, which makes it invaluable for research applications where tracking and analyzing chemical reactions are crucial. This isotopic labeling provides a distinct advantage over non-labeled compounds in experimental studies .
Properties
IUPAC Name |
(2,3,4,5-13C4)furan-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i1+1,2+1,3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYJFEHAWHCUMM-JCDJMFQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=O)O[13C]1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745839 | |
| Record name | (~13~C_4_)Furan-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.028 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161736-58-8 | |
| Record name | (~13~C_4_)Furan-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1161736-58-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


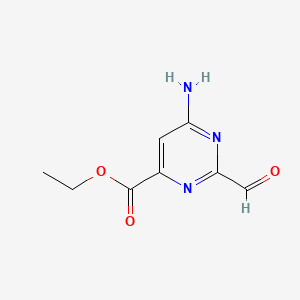



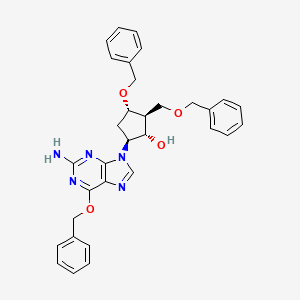


![(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586548.png)

